Introduction: The Importance of Physicochemical Characterization
Introduction: The Importance of Physicochemical Characterization
An In-depth Technical Guide to the Physical Properties of Substituted Bromonitrobenzoic Acids
A Note on the Subject Compound: Direct, experimentally verified physical property data for 5-Amino-3-bromo-2-nitrobenzoic acid is not extensively available in public-domain scientific literature. To provide a comprehensive and technically valuable guide, this document will focus on the well-characterized and structurally similar isomer, 2-Amino-5-bromo-3-nitrobenzoic acid (CAS No. 58580-07-7) . The principles, experimental methodologies, and expected physicochemical characteristics detailed herein are directly applicable to the analysis and characterization of 5-Amino-3-bromo-2-nitrobenzoic acid and other related substituted aromatic compounds.
Substituted benzoic acids are foundational scaffolds in medicinal chemistry and materials science. The precise arrangement of functional groups—such as amino (-NH₂), bromo (-Br), and nitro (-NO₂) moieties—dramatically influences the molecule's electronic, steric, and intermolecular properties. These properties, in turn, dictate its behavior in biological systems and its suitability as a synthetic intermediate.
This guide provides a senior-level overview of the core physical properties of 2-Amino-5-bromo-3-nitrobenzoic acid, serving as a robust template for the investigation of its isomers. Understanding these characteristics is a non-negotiable prerequisite for successful drug development, process chemistry, and materials engineering, as they directly impact solubility, crystallinity, stability, and reactivity.
Core Physicochemical Properties of 2-Amino-5-bromo-3-nitrobenzoic acid
The fundamental physical constants of a compound provide a quantitative fingerprint for its identity and purity. The data for the representative isomer are summarized below.
| Property | Value | Source |
| CAS Number | 58580-07-7 | [1][2] |
| Molecular Formula | C₇H₅BrN₂O₄ | [1][2] |
| Molecular Weight | 261.03 g/mol | [1][2] |
| Appearance | Yellow Solid / Crystalline Powder | [3] (Inferred from similar compounds) |
| Melting Point | 245-247 °C | [4][5][6] |
| Boiling Point | 401.1 ± 45.0 °C (Predicted) | [4][5] |
| Density | 2.0 ± 0.1 g/cm³ (Predicted) | [5][6] |
In-Depth Analysis of Key Properties
Thermal Properties: Melting Point as a Purity Indicator
The melting point of a crystalline solid is a highly sensitive indicator of purity. For 2-Amino-5-bromo-3-nitrobenzoic acid, the sharp melting range of 245-247 °C suggests a well-defined, stable crystalline lattice.[4][5][6] Impurities would disrupt this lattice, typically resulting in a lower and broader melting range.
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Expert Insight: The high melting point is indicative of strong intermolecular forces. In this molecule, hydrogen bonding between the carboxylic acid groups (forming dimers) and between the amino and nitro groups of adjacent molecules, in addition to dipole-dipole interactions from the polar C-Br and C-NO₂ bonds, contributes to a high lattice energy that requires significant thermal energy to overcome.
Solubility Profile: The "Like Dissolves Like" Principle in Practice
While specific quantitative solubility data is sparse, a qualitative assessment can be made based on the compound's structure. The molecule possesses both polar functional groups (carboxylic acid, amino, nitro) capable of hydrogen bonding and a nonpolar aromatic ring.
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Expected Solubility:
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Poorly soluble in water: Despite the presence of polar groups, the overall molecule is dominated by the large, hydrophobic brominated benzene ring.
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Soluble in polar organic solvents: Solvents like DMSO, DMF, ethanol, and acetone are expected to be effective.[7] DMSO is particularly useful for preparing samples for NMR spectroscopy.
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Insoluble in nonpolar solvents: Hexanes, toluene, and diethyl ether are unlikely to be effective solvents.
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-
Causality: The choice of solvent is critical for any reaction or analysis. For synthetic applications, a solvent must be chosen that can dissolve reactants without participating in side reactions. For purification via recrystallization, a solvent system is required where the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.
Caption: Standard workflow for sample analysis using FTIR-ATR.
Protocol: NMR Spectroscopy (Sample Preparation)
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Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Deuterated dimethyl sulfoxide (DMSO-d₆) is a common choice for this type of molecule. [8]2. Sample Weighing: Accurately weigh 5-10 mg of the sample and transfer it to a clean, dry vial.
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Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial. Vortex or gently agitate until the sample is fully dissolved.
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Transfer: Using a pipette, transfer the solution to a 5 mm NMR tube.
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Standard: Tetramethylsilane (TMS) is often used as an internal standard for chemical shift referencing (0.00 ppm). [8]It may be included in the solvent by the manufacturer or added separately.
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Analysis: The prepared sample is now ready for analysis in an NMR spectrometer.
Conclusion
The physical properties of 2-Amino-5-bromo-3-nitrobenzoic acid—a high melting point, poor aqueous solubility, and distinct acidic/basic character—are a direct consequence of its specific substitution pattern. The interplay of hydrogen bonding, dipole forces, and electronic effects from the amino, bromo, and nitro groups defines its behavior. The experimental protocols outlined provide a reliable framework for characterizing this and other novel chemical entities, ensuring that subsequent research and development are built upon a foundation of accurate and trustworthy data.
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